

Spectroscopic Profile of 3-Isopropylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Isopropylphenol

Cat. No.: B134271

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Isopropylphenol** (CAS No. 618-45-1), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for **3-Isopropylphenol**.

^1H NMR Spectroscopic Data

Proton NMR (^1H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **3-Isopropylphenol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.10	t	7.8	H-5
6.79	d	7.8	H-6
6.72	d	7.8	H-4
6.65	s	-	H-2
4.85	s (broad)	-	-OH
2.85	sept	6.9	-CH(CH ₃) ₂
1.22	d	6.9	-CH(CH ₃) ₂

Data sourced from publicly available spectral databases. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for **3-Isopropylphenol**

Chemical Shift (δ) ppm	Assignment
155.3	C-1
149.5	C-3
129.5	C-5
118.9	C-6
115.3	C-4
112.9	C-2
34.1	-CH(CH ₃) ₂
24.1	-CH(CH ₃) ₂

Data sourced from publicly available spectral databases such as ChemicalBook.^[1] The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **3-Isopropylphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
2960 - 2870	Strong	C-H stretch (aliphatic)
1600, 1580, 1470	Medium to Strong	C=C stretch (aromatic ring)
1465, 1385	Medium	C-H bend (aliphatic)
1250 - 1180	Strong	C-O stretch (phenol)
880 - 750	Strong	C-H out-of-plane bend (aromatic)

Data interpreted from typical values for substituted phenols and publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The NIST WebBook and PubChem provide mass spectral data for **3-Isopropylphenol**.[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data for **3-Isopropylphenol**

m/z	Relative Intensity	Assignment
136	High	[M] ⁺ (Molecular Ion)
121	High	[M - CH ₃] ⁺
93	Medium	[M - C ₃ H ₇] ⁺
77	Medium	[C ₆ H ₅] ⁺

Fragmentation patterns are predicted based on the principles of mass spectrometry and may be confirmed by high-resolution mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

- Weigh approximately 10-20 mg of **3-Isopropylphenol** for ^1H NMR or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

4.1.2. Instrument Setup and Data Acquisition

- Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time or a greater number of scans is generally required compared to ^1H NMR.

4.1.3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
- Perform baseline correction to ensure accurate integration of the signals.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

IR Spectroscopy Protocol

4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **3-Isopropylphenol** directly onto the center of the ATR crystal. If the sample is solid, a small amount of the solid can be placed on the crystal and pressure applied with the anvil.

4.2.2. Data Acquisition

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum. Most modern FT-IR spectrometers will automatically subtract the background spectrum.
- The typical scanning range is 4000 cm^{-1} to 400 cm^{-1} .

4.2.3. Data Processing

- The resulting spectrum of absorbance or transmittance versus wavenumber is displayed.
- Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol (Electron Ionization - EI)

4.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS)

- Prepare a dilute solution of **3-Isopropylphenol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Inject a small volume (typically 1 μL) of the solution into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a chromatographic column to separate it from any impurities.

4.3.2. Ionization and Analysis

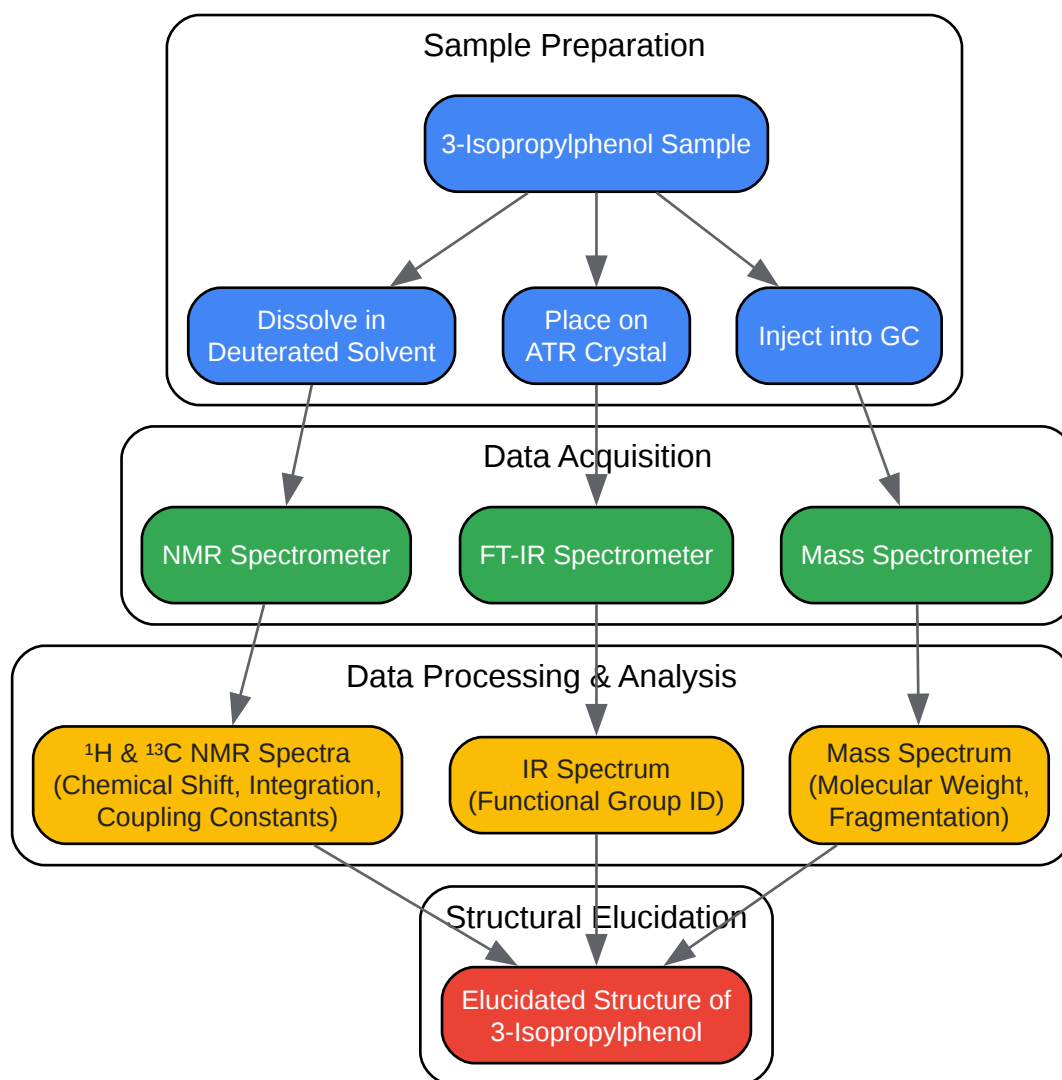
- As the **3-Isopropylphenol** elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion.

4.3.3. Data Processing

- A mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
- Identify the molecular ion peak to determine the molecular weight of the compound.
- Analyze the fragmentation pattern to gain information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Isopropylphenol**.



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Caption: General workflow for spectroscopic analysis of **3-Isopropylphenol**.

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